molecular formula C16H23ClO10 B1434463 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside CAS No. 849420-02-6

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside

Cat. No.: B1434463
CAS No.: 849420-02-6
M. Wt: 410.8 g/mol
InChI Key: ZCFSGFSMIWNIIA-OWYFMNJBSA-N
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Description

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside is a useful research compound. Its molecular formula is C16H23ClO10 and its molecular weight is 410.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside plays a crucial role in biochemical reactions, particularly in the synthesis of glycosides. It interacts with various enzymes and proteins involved in glycosylation processes. For instance, it is used as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to specific acceptor molecules. This interaction is essential for the formation of glycosidic bonds, which are critical in the structure and function of glycoproteins and glycolipids .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the glycosylation patterns of cell surface proteins, affecting cell-cell communication and signal transduction. Additionally, changes in glycosylation can impact gene expression by modifying the stability and localization of glycoproteins involved in transcriptional regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in glycosylation, depending on the context. For instance, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby preventing the degradation of glycosylated proteins. Conversely, it can activate glycosyltransferases, promoting the synthesis of glycosidic bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating glycosylation processes without causing significant toxicity. At high doses, it can induce toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the metabolic flux and levels of metabolites involved in glycosylation. These interactions are crucial for maintaining the balance of glycosylated molecules within cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s localization and accumulation in target cells, ensuring its availability for biochemical reactions. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the Golgi apparatus, where glycosylation processes predominantly occur. This localization is critical for its role in modulating glycosylation and influencing cellular function.

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFSGFSMIWNIIA-OWYFMNJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.